molecular formula C11H14N6S2 B15282384 isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide

isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide

Cat. No.: B15282384
M. Wt: 294.4 g/mol
InChI Key: OUHRRLIZCIYRJD-UHFFFAOYSA-N
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Description

Isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines pyrazole, triazole, and thiadiazole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multi-step reactions The process begins with the preparation of the pyrazole ring, followed by the formation of the triazole and thiadiazole ringsCommon reagents used in these reactions include hydrazine, acetic acid, and sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

Isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

Isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.

    1,3,4-Thiadiazole Derivatives: Known for their cytotoxic properties

Uniqueness

Isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14N6S2

Molecular Weight

294.4 g/mol

IUPAC Name

6-(5-methyl-1H-pyrazol-3-yl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H14N6S2/c1-6(2)18-5-9-14-15-11-17(9)16-10(19-11)8-4-7(3)12-13-8/h4,6H,5H2,1-3H3,(H,12,13)

InChI Key

OUHRRLIZCIYRJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NN3C(=NN=C3S2)CSC(C)C

Origin of Product

United States

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